1-[(1R)-1-azidoethyl]-4-chlorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m1/s1 |
InChI Key |
IHNLCNZEQGMOQP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Asymmetric Synthetic Methodologies for Chiral Azides
Catalytic Enantioselective Azidation Strategies
These strategies focus on the creation of the chiral center through the addition of an azide (B81097) moiety, using a chiral catalyst to control the stereochemical outcome.
The direct formation of a carbon-azide bond at a prochiral sp³-hybridized carbon atom is a powerful method for generating chiral azides. This can be achieved through various catalytic systems that activate either the substrate or the azide source.
A significant advancement in the synthesis of chiral benzylic azides is the iron-catalyzed asymmetric decarboxylative azidation. acs.orgnih.gov This method utilizes benzylic peresters as radical precursors and trimethylsilyl (B98337) azide (TMSN₃) as the azide source. nih.govacs.org The reaction is notable for its ability to enantioselectively azidate hydrocarbon radicals, which lack strong interacting groups, a traditionally formidable challenge in asymmetric radical reactions. acs.org
The process is catalyzed by an iron complex, often featuring a tridentate HAIXI BOX ligand, which is crucial for inducing enantioselectivity. acs.org The reaction proceeds under mild conditions, demonstrates good functional group tolerance, and provides high yields of the desired chiral benzylic azides. acs.orgnih.gov The mechanism is believed to involve an outer-sphere azido (B1232118) group transfer from a chiral iron-azide complex to a generated benzylic radical. acs.org The challenge lies in the weak interaction between the transient radical and the chiral catalyst, which can limit the degree of enantioselectivity. acs.org
Table 1: Iron-Catalyzed Asymmetric Decarboxylative Azidation of Benzylic Peresters acs.org This table summarizes representative results from the study by Bao and coworkers, demonstrating the scope of the reaction.
| Substrate (Benzylic Perester) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylacetic acid derivative | 1-Azido-1-phenylethane | 85 | 80 |
| 4-Methoxyphenylacetic acid derivative | 1-Azido-1-(4-methoxyphenyl)ethane | 90 | 82 |
| 4-Chlorophenylacetic acid derivative | 1-Azido-1-(4-chlorophenyl)ethane | 88 | 85 |
| Naphthylacetic acid derivative | 1-Azido-1-(naphthalen-2-yl)ethane | 75 | 78 |
Note: The data is illustrative of the general effectiveness of the method for substrates similar to the precursor of 1-[(1R)-1-azidoethyl]-4-chlorobenzene.
Direct functionalization of a C(sp³)–H bond to a C–N₃ bond is an atom-economical and highly sought-after transformation. However, achieving high enantioselectivity in such reactions, especially at benzylic positions, is challenging. epfl.chresearchgate.net The strategy often involves a hydrogen atom transfer (HAT) step to generate a radical intermediate, which is then trapped by an azide source in an enantioselective manner. epfl.ch
Both copper and iron catalysts have been explored for benzylic C(sp³)–H azidation. epfl.ch These reactions typically use an oxidant like mCPBA or NFSI and TMSN₃ as the azide source. epfl.ch While these methods can be effective for forming the azido group, achieving high enantioselectivity has proven difficult. This is often contrasted with related C–H functionalizations like cyanations, where an inner-sphere group transfer facilitates better chirality transfer from the catalyst to the substrate. epfl.ch
A related approach is the intramolecular C(sp³)–H amination of alkyl azides, which can be catalyzed by iron or ruthenium complexes to form N-heterocycles. researchgate.netrsc.org These reactions proceed via metal-nitrene or metal-imido intermediates and demonstrate that catalytic systems can control the reactivity of the azide group for C–H functionalization. rsc.org While not a direct intermolecular azidation, the principles of catalyst design and stereocontrol are highly relevant.
Chiral Lewis acid catalysis is a cornerstone of asymmetric synthesis and has been successfully applied to azidation reactions. sigmaaldrich.com These catalysts activate substrates towards nucleophilic attack by the azide ion. A variety of metal-based chiral Lewis acids, including those of iron, copper, and zirconium, have been developed. researchgate.netorganic-chemistry.orgresearchgate.net
One successful strategy involves the regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated amides and esters. organic-chemistry.orgnih.gov This reaction, catalyzed by a chiral iron(II) complex, provides access to valuable chiral β-azido derivatives under mild conditions. organic-chemistry.org Another approach is the enantioselective azidation of β-keto amides/esters using hypervalent iodine reagents, where a chiral Lewis acid catalyst controls the stereochemistry. researchgate.net
Furthermore, chiral Lewis acids have been employed in the enantioselective ring-opening of meso-epoxides with an azide nucleophile, a classic method for generating chiral 1,2-azido alcohols. acs.org An alternative to metal-based catalysts is the use of hydrogen-bonding organocatalysts, such as chiral ureas. These can act as phase-transfer catalysts, binding to sodium azide and delivering the azide anion to an electrophile in an enantioselective fashion. nih.gov
Table 2: Examples of Chiral Lewis Acid-Catalyzed Asymmetric Azidations
| Reaction Type | Catalyst System | Substrate Class | Product Type | Ref. |
| Haloazidation | Chiral Iron(II)/Pybox complex | α,β-Unsaturated amides | α-Halo-β-azido amides | organic-chemistry.orgnih.gov |
| Azidation of β-keto esters | Chiral N,N'-Dioxide-Sc(III) complex | β-Keto esters | α-Azido-β-keto esters | researchgate.net |
| Epoxide Ring-Opening | Chiral Cr(III)-Salen complex | meso-Epoxides | 1,2-Azido alcohols | acs.org |
| Phase-Transfer Azidation | Chiral Bis-urea H-bond donor | Silyl-protected ketenes | β-Azido esters | nih.gov |
An alternative to direct azidation is to perform an asymmetric transformation on a molecule that already contains an azide group, without altering the N₃ functionality. researchgate.netx-mol.com This strategy is valuable but challenging, as the azide group can be sensitive to various reaction conditions.
A key example is the enantioselective copper(II)/BOX-catalyzed cycloaddition of vinyl azides. x-mol.com In this reaction, α-aryl substituted vinyl azides can undergo an inverse-electron-demand hetero-Diels-Alder reaction with unsaturated keto esters to yield chiral azido dihydropyrans with excellent enantioselectivity. x-mol.com This demonstrates that the azide can be carried through a complex, stereocenter-forming reaction unscathed.
Similarly, asymmetric aldol (B89426) and Mannich reactions have been developed using α-azido 7-azaindoline amides as nucleophiles. mdpi.com Catalyzed by copper complexes with chiral ligands, these reactions produce β-hydroxy-α-azido amides and β-amino-α-azido acid derivatives, respectively, with high stereocontrol, preserving the crucial azide moiety for further synthetic manipulations. mdpi.com
Asymmetric Construction of the C(sp³)–N₃ Bond
Stereoselective Azide Construction via Chiral Precursor Functionalization
This approach relies on a pre-existing source of chirality in the starting material. The azide group can be introduced via a nucleophilic substitution reaction (e.g., Sₙ2) on a chiral electrophile, where the stereochemistry is already set.
For instance, a chiral alcohol can be converted into a good leaving group (e.g., tosylate, mesylate, or triflate) and then displaced by an azide salt, such as sodium azide or lithium azide. This reaction typically proceeds with inversion of configuration at the stereocenter. To synthesize this compound, one could start with (S)-1-(4-chlorophenyl)ethanol. Activation of the hydroxyl group followed by substitution with azide would yield the desired (R)-azide.
Another example is the use of chiral allylic azides, which can undergo stereoselective rearrangements and cyclizations to form complex cyclic structures containing an azido-substituted stereocenter. nih.gov Similarly, the stereoselective synthesis of α-glycosyl azides has been achieved using bench-stable allyl glycosyl sulfones as chiral radical precursors, highlighting the utility of starting with a defined chiral molecule. rsc.org This general strategy is fundamental in organic synthesis and provides a reliable pathway to specific enantiomers of chiral azides, provided the corresponding chiral precursors are accessible.
Nucleophilic Substitution Reactions on Chiral Electrophiles for Azide Introduction
One of the most fundamental and widely used methods for introducing an azide group is through nucleophilic substitution (SN2) reactions. nih.gov This approach involves the reaction of an azide salt, typically sodium azide, with a chiral electrophile containing a suitable leaving group, such as a halide or a sulfonate.
The stereochemical outcome of this reaction is a key feature. An SN2 reaction proceeds with an inversion of configuration at the stereocenter. nih.govcsbsju.edu Therefore, to synthesize the (R)-enantiomer of 1-azidoethyl-4-chlorobenzene, the corresponding (S)-enantiomer of the electrophile is required. For instance, the reaction would start with (S)-1-(1-chloroethyl)-4-chlorobenzene or (S)-1-(1-tosyloxyethyl)-4-chlorobenzene. The azide nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in the desired (R)-product with an inverted stereochemistry. csbsju.edu
The efficiency of this substitution is dependent on the nature of the leaving group and the reaction conditions. Allylic systems are particularly activated for this type of substitution. nih.gov While the SN2 pathway leads to inversion, palladium-catalyzed azidation reactions can proceed with a net retention of stereochemistry through a double inversion mechanism. nih.gov
Table 1: SN2 Reaction for Chiral Azide Synthesis
| Starting Material (Electrophile) | Reagent | Product | Stereochemical Outcome |
|---|---|---|---|
| Chiral alcohol | Mitsunobu reaction (e.g., with HN3) | Chiral azide | Inversion |
| Chiral alkyl halide | Sodium Azide (NaN3) | Chiral azide | Inversion csbsju.edu |
Diazo-Transfer Reactions from Chiral Amine Precursors
Diazo-transfer reactions provide an alternative route to chiral azides, starting from chiral primary amines. nih.gov This method is advantageous as it allows for the conversion of readily available chiral amines into the corresponding azides while preserving the original stereochemistry. nih.govresearchgate.net
The reaction involves treating the chiral amine, in this case, (R)-1-(4-chlorophenyl)ethanamine, with a diazo-transfer reagent. researchgate.net Commonly used reagents include trifluoromethanesulfonyl azide (triflyl azide, TfN3) and imidazole-1-sulfonyl azide. researchgate.netorganic-chemistry.org The use of specific catalysts, such as zinc chloride, can improve the efficiency and reaction times of the diazotransfer process. nih.gov A key advantage of this method is its compatibility with various functional groups and its ability to proceed under mild conditions. researchgate.net Mechanistic studies have shown that the reaction retains the stereochemical configuration of the carbon atom attached to the amino group. nih.gov
Table 2: Common Reagents for Diazo-Transfer Reactions
| Reagent | Key Features |
|---|---|
| Trifluoromethanesulfonyl azide (TfN3) | Efficient diazo-transfer reagent. organic-chemistry.org |
| Imidazole-1-sulfonyl azide hydrochloride | Crystalline, shelf-stable, and prepared from inexpensive materials. organic-chemistry.org |
Chemo-Enzymatic Approaches in Chiral Azide Synthesis
Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. nih.gov These strategies are particularly useful for creating chiral building blocks. researchgate.netcabidigitallibrary.org For the synthesis of chiral azides, a common approach involves the enzymatic resolution of a racemic precursor, followed by a chemical step to introduce the azide group.
For example, a racemic alcohol, such as 1-(4-chlorophenyl)ethanol, can be subjected to enzymatic acylation using a lipase. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the (R)-alcohol) unreacted. The unreacted (R)-alcohol can then be separated and converted into the target (R)-azide via a Mitsunobu reaction or by first converting the alcohol to a good leaving group (like a tosylate) and then performing an SN2 reaction with sodium azide. This two-step process, combining enzymatic resolution and chemical transformation, is a powerful strategy for accessing enantiopure azides. mdpi.com
Another chemo-enzymatic strategy involves the enantioselective reduction of a prochiral ketone, such as 4-chloroacetophenone, using an alcohol dehydrogenase to produce the chiral (R)-1-(4-chlorophenyl)ethanol, which can then be converted to the azide. researchgate.net
Kinetic Resolution Techniques Applied to Racemic Azide Intermediates
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. numberanalytics.com It relies on the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the starting material. wikipedia.org
This principle can be applied to a racemic mixture of 1-azidoethyl-4-chlorobenzene. For instance, an enzyme or a chiral metal complex could be used to selectively catalyze a reaction on one of the azide enantiomers. A potential reaction is the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), where a chiral ligand on the copper catalyst could induce a faster reaction for the (S)-enantiomer, allowing for the isolation of the unreacted and enriched (R)-enantiomer. acs.org
Alternatively, the kinetic resolution can be performed on a racemic precursor, such as a racemic alcohol, before the azide group is introduced. nih.gov Enzymatic kinetic resolution, often involving lipases for selective acylation, is a widely used and effective method. cabidigitallibrary.orgwikipedia.org
Table 3: Principles of Kinetic Resolution
| Technique | Description | Outcome |
|---|---|---|
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture (e.g., acylation of an alcohol). wikipedia.org | Separation of a chiral product and the unreacted, enantiomerically-enriched starting material. |
| Catalytic Kinetic Resolution | A chiral catalyst accelerates the reaction of one enantiomer over the other. numberanalytics.com | Enantioenriched sample of the less reactive enantiomer remains. wikipedia.org |
Diastereoselective Synthesis of Chiral Azidoethyl Moieties
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule, often a chiral auxiliary. This approach offers excellent control over the stereochemical outcome.
Alkylation of Chiral Auxiliaries (e.g., Schöllkopf's bislactim ether) for Azide-Substituted Phenylalanine Analogs
The Schöllkopf method is a classic and highly effective strategy for the asymmetric synthesis of α-amino acids. wikipedia.org This method utilizes a chiral auxiliary, typically the bislactim ether derived from (R)- or (S)-valine and glycine (B1666218). wikipedia.org
The process begins with the deprotonation of the glycine unit's prochiral carbon to form a planar anion. The bulky isopropyl group from the valine auxiliary effectively shields one face of this anion. wikipedia.org Subsequent alkylation with an electrophile, such as 4-chlorobenzyl bromide, occurs from the less hindered face, leading to high diastereoselectivity. researchgate.netlmaleidykla.lt
After the alkylation step, acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid methyl ester with high enantiomeric excess, along with the recoverable valine methyl ester. wikipedia.org To obtain the target azidoethyl compound, the resulting chiral amino acid (a phenylalanine analog) would need to be converted to the corresponding amine and then to the azide via a diazo-transfer reaction. Although a multi-step process, the high stereocontrol afforded by the Schöllkopf alkylation makes it a valuable route. lmaleidykla.lt
Radical Cyclization and Rearrangement Strategies
Radical reactions offer unique pathways for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Radical cyclization reactions, in particular, are powerful for constructing cyclic and polycyclic molecules, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org
While less common for the direct synthesis of a simple structure like 1-azidoethyl-4-chlorobenzene, radical-based strategies could be envisioned. For instance, an intramolecular cyclization of a radical precursor containing an azide group could be designed. acs.org The stereochemistry could be controlled by a chiral auxiliary or a chiral catalyst. wikipedia.orgrsc.org For example, a radical could be generated on a substrate and add to a double bond, with the subsequent cyclization being directed by a chiral element in the molecule to form a new stereocenter. rsc.org
Rearrangement reactions involving radicals can also be employed. The Dowd-Beckwith ring expansion, for example, proceeds via a 5-exo cyclization followed by fragmentation, which can be used to form six-membered rings. wikipedia.org While complex, these advanced strategies highlight the versatility of radical chemistry in asymmetric synthesis. researchgate.net
Chiral Pool-Based Syntheses of Azide Derivatives
One of the most direct and efficient strategies for asymmetric synthesis is the "chiral pool" approach. This methodology utilizes readily available, inexpensive, and enantiomerically pure natural products—such as amino acids, sugars, and terpenes—as starting materials. wikipedia.orgyoutube.com The inherent chirality of these natural building blocks is transferred through a series of chemical transformations to the target molecule, circumventing the need for a de novo asymmetric induction step. wikipedia.orgresearchgate.net This strategy is particularly effective when the desired product shares structural features with a common chiral pool molecule. wikipedia.org
Carbohydrates, for instance, serve as a rich source of stereodefined centers for complex syntheses. Research has demonstrated the use of D-glucose as a cost-effective chiral starting material for the synthesis of azide-functionalized derivatives of pseudaminic acid, a sugar associated with bacterial virulence. biosynth.com In a different approach, the inexpensive and easily accessible synthon (R)-2,3-O-cyclohexylidene-d-glyceraldehyde has been used to produce chiral 2-azido-1,3-diols. organic-chemistry.org
Table 1: Examples of Chiral Pool-Based Syntheses of Azide Derivatives This table is interactive. You can sort and filter the data.
| Chiral Pool Source | Synthetic Target | Key Transformation | Reference |
|---|---|---|---|
| D-Glucose | Azidoacetamido-functionalized Pseudaminic Acid Derivatives | Deoxyaminations at C3 and C5 followed by backbone elongation | biosynth.com |
| (R)-2,3-O-cyclohexylidene-d-glyceraldehyde | 2-Azido-1,3-diols | Grignard reaction followed by Mitsunobu azidation of the resulting diol | organic-chemistry.org |
A quintessential example of the chiral pool strategy is the synthesis of the specific compound This compound . The synthesis logically begins with an enantiopure alcohol precursor that is commercially available. To obtain the target (R)-azide via a reaction that proceeds with stereochemical inversion, the synthesis must start with the opposite enantiomer of the alcohol.
The required starting material is (S)-1-(4-chlorophenyl)ethanol , which is accessible as a chiral building block. cphi-online.comchemspider.com The conversion of this secondary benzylic alcohol to the corresponding azide is efficiently achieved through a nucleophilic substitution that inverts the stereocenter. The Mitsunobu reaction is a premier method for this type of transformation, allowing for the conversion of a secondary alcohol to an azide with a clean inversion of configuration. organic-chemistry.org
The reaction involves activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). This in-situ activation forms a good leaving group which is then displaced by an azide nucleophile in a classic Sₙ2 reaction. The azide source is typically hydrazoic acid (HN₃), which can be generated from sodium azide. organic-chemistry.orgorganic-chemistry.org The stereospecific nature of this Sₙ2 substitution ensures that the (S)-alcohol is converted into the desired (R)-azide.
Table 2: Proposed Chiral Pool Synthesis of this compound This table is interactive. You can sort and filter the data.
| Reactant/Reagent | Role in Synthesis | Chemical Name |
|---|---|---|
| Starting Material | Chiral Pool Precursor | (S)-1-(4-chlorophenyl)ethanol |
| Reagent 1 | Phosphine Reductant | Triphenylphosphine (PPh₃) |
| Reagent 2 | Azodicarboxylate Activator | Diisopropyl azodicarboxylate (DIAD) |
| Reagent 3 | Azide Source | Hydrazoic Acid (HN₃) |
| Product | Target Chiral Azide | This compound |
| Reaction Type | Key Transformation | Mitsunobu Reaction (Sₙ2) |
Compound Reference Table
| Chemical Name |
| This compound |
| (S)-1-(4-chlorophenyl)ethanol |
| (R)-1-(4-chlorophenyl)ethanol |
| (R)-2,3-O-cyclohexylidene-d-glyceraldehyde |
| 2-Azido-1,3-diols |
| D-Glucose |
| Diethyl azodicarboxylate (DEAD) |
| Diisopropyl azodicarboxylate (DIAD) |
| Hydrazoic Acid |
| Pseudaminic Acid |
| Sodium Azide |
| Triphenylphosphine |
Chemical Reactivity and Transformations of the Azido Group in Chiral Systems
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
1,3-dipolar cycloadditions are powerful ring-forming reactions. The azide (B81097) acts as a 1,3-dipole, reacting with various dipolarophiles to construct five-membered heterocyclic rings. Chiral azides are valuable in this context for synthesizing enantiomerically enriched heterocycles, which are significant in medicinal chemistry and materials science. nih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, uniting an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is known for its exceptional reliability, specificity, and compatibility with a wide array of functional groups. nih.govnih.gov The copper(I) catalyst accelerates the reaction by orders of magnitude compared to the thermal, uncatalyzed version, which often yields a mixture of 1,4- and 1,5-regioisomers. nih.gov
For a chiral azide such as 1-[(1R)-1-azidoethyl]-4-chlorobenzene, the CuAAC reaction provides a direct route to chiral 1,2,3-triazoles. The reaction mechanism involves the formation of a copper(I) acetylide intermediate. nih.govnih.gov The organic azide then coordinates to the copper center, which facilitates the cyclization to form the triazole ring. nih.gov The stereocenter adjacent to the azide group is preserved throughout the reaction, allowing for the synthesis of optically active triazoles. These products are valuable as chiral ligands, catalysts, and biologically active molecules. nih.govbohrium.com
The reaction is typically performed using a Cu(I) source, which can be a salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgacs.org The use of stabilizing ligands can prevent the disproportionation or oxidation of Cu(I) and improve reaction outcomes. wikipedia.orgacs.org
| Alkyne Substrate | Catalyst System | Solvent | Conditions | Product | Yield | Ref |
| Phenylacetylene | CuI (5 mol%), TTTA (5 mol%) | THF | Room Temp, 1 h | 1-(4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole derivative | 93% | nih.gov |
| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | Room Temp | 1-(4-chlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole derivative | High | wikipedia.org |
| Various Alkynes | [CuI(PPh₃)]₄ (1 mol%), L₁ (10 mol%) | H₂O | Ultrasonic | 1,4-disubstituted 1,2,3-triazoles | up to 93% | acs.org |
| Functionalized Alkynes | CuBr (10 mol%) | PEG-400 | Room Temp, 2-20 h | Glycosyl triazoles | 66-80% | acs.org |
This table presents representative conditions for CuAAC reactions. TTTA: tris(3-hydroxypropyltriazolylmethyl)amine, L₁: bis(pyrazolyl)methane.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes as the alkyne component. The inherent ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.
This feature makes SPAAC an invaluable tool in bioconjugation, enabling the labeling of biomolecules within living systems. A chiral azide like this compound could be incorporated into a larger molecule (e.g., a drug or probe) and then selectively conjugated to a biological target functionalized with a cyclooctyne. In materials science, SPAAC is used for surface functionalization and the synthesis of complex polymers and hydrogels, where the introduction of chirality can influence the material's properties, such as its interaction with other chiral molecules or its self-assembly behavior. nih.gov
Azides can also undergo cycloaddition with nitriles to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org The reaction of an organic azide, such as this compound, with a nitrile typically requires harsh conditions (high temperatures) and only works with highly activated nitriles. acs.org
However, the reaction scope has been broadened significantly through the use of catalysts. Lewis acids like zinc salts (e.g., ZnBr₂) or organocatalysts can activate the nitrile, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.orgorganic-chemistry.orgacs.org DFT calculations suggest that the mechanism can be either a concerted [2+3] cycloaddition or a stepwise process involving an initial nucleophilic attack of the azide on the activated nitrile, followed by cyclization. acs.orgacs.org An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been shown to be highly efficient, affording tetrazoles in high yields under microwave heating. organic-chemistry.orgacs.org This method provides a powerful way to synthesize chiral tetrazoles while preserving the stereochemistry of the starting azide.
| Nitrile Substrate | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Ref |
| Various Nitriles | ZnBr₂, NaN₃ | H₂O | Reflux | 5-substituted-1H-tetrazoles | High | organic-chemistry.org |
| Aromatic Nitriles | In situ organocatalyst, NaN₃ | NMP | Microwave, 15-25 min | 5-substituted-1H-tetrazoles | >80% | organic-chemistry.org |
| Various Nitriles | L-proline, NaN₃ | DMSO | 120 °C, 2-10 h | 5-substituted-1H-tetrazoles | Excellent | organic-chemistry.org |
| Benzonitrile | AlCl₃, NaN₃ | NMP | Microwave, 3-10 min | 5-phenyl-1H-tetrazole | High | acs.org |
This table summarizes various catalytic systems for tetrazole synthesis from nitriles and an azide source.
Reduction and Nitrogen Extrusion Reactions
Besides cycloadditions, the azido (B1232118) group is readily reduced to an amine, a transformation that is fundamental in organic synthesis. This reduction often proceeds with the extrusion of dinitrogen (N₂), a thermodynamically very stable molecule, which provides a strong driving force for the reaction.
The Staudinger reaction, discovered by Hermann Staudinger, is a mild method for reducing azides to primary amines. organicchemistrytutor.com The reaction involves the treatment of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.org The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of N₂ gas to generate an iminophosphorane (also known as an aza-ylide). wikipedia.orgchem-station.com
For the chiral azide this compound, this reaction would produce a chiral iminophosphorane. This intermediate is versatile:
Staudinger Reduction: In the presence of water, the iminophosphorane is hydrolyzed to the corresponding primary amine—in this case, (1R)-1-(4-chlorophenyl)ethan-1-amine—and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.orgcommonorganicchemistry.com This two-step process is highly efficient and compatible with many functional groups that might be sensitive to harsher reducing agents like catalytic hydrogenation. organicchemistrytutor.com
Staudinger Ligation: The iminophosphorane intermediate can be trapped by an intramolecular or intermolecular electrophile (other than water) to form a new amide bond. This powerful ligation technique is widely used in chemical biology for peptide synthesis and bioconjugation.
The synthesis of iminophosphoranes via the Staudinger reaction is a key step that opens up further synthetic possibilities. researchgate.netmdpi.comorganic-chemistry.org
The iminophosphorane generated from the Staudinger reaction can participate in the aza-Wittig reaction. wikipedia.org This reaction is analogous to the classic Wittig reaction, where the iminophosphorane reacts with a carbonyl compound (an aldehyde or ketone) to form an imine and a phosphine oxide byproduct. chem-station.comwikipedia.org The strong P=O bond formation is the thermodynamic driving force for this transformation. youtube.com
Thermal and Photolytic Decomposition Pathways to Nitrenes and Subsequent Reactivity
The decomposition of organic azides, such as this compound, through thermal or photolytic methods is a primary route to generate highly reactive nitrene intermediates. rsc.orgresearchgate.net This process involves the extrusion of a dinitrogen molecule, which is the sole stoichiometric byproduct, making it an atom-economical method. wisc.edu The decomposition can proceed through different pathways, leading to either singlet or triplet nitrenes, which exhibit distinct reactivities. rsc.orgresearchgate.netwisc.edu
Thermal Decomposition: Thermally, the decomposition of an azide is a stepwise mechanism where the rate-determining step is the formation of the nitrene. rsc.orgresearchgate.net For a prototypical azide, this process has an activation energy of approximately 45 kcal/mol. rsc.orgresearchgate.net The initially formed nitrene can then undergo various subsequent reactions. Aryl nitrenes, in particular, have a tendency to undergo rearrangement reactions or form polymeric tars. purdue.edu However, they can also participate in synthetically useful transformations like C-H bond insertion or cycloaddition reactions to form aziridines. purdue.eduamazonaws.com
Photolytic Decomposition: Photochemical activation provides an alternative pathway to generate nitrenes from azides. wisc.edu Direct photolysis can lead to a mixture of both singlet and triplet nitrenes, which often results in a complex mixture of products due to their different reaction selectivities. wisc.edu For instance, singlet nitrenes may undergo both C-H amination and aziridination, while triplet nitrenes tend to react more selectively with alkenes to form aziridines. wisc.edu The use of triplet sensitizers under visible light can selectively generate triplet nitrenes, offering better control over the reaction outcome and favoring aziridination. wisc.edu
The reactivity of the generated nitrene is highly dependent on its electronic state (singlet vs. triplet) and the substitution pattern of the precursor azide. wisc.edupurdue.edu For a chiral benzylic azide like this compound, the resulting nitrene's subsequent reactions, such as intramolecular C-H insertion, would be of significant interest for creating novel chiral cyclic structures. The reactivity can be controlled by the choice of metal catalysts, ligands, and the specific reaction system. researchgate.net
Table 1: Decomposition Methods and Nitrene Reactivity
| Decomposition Method | Key Intermediates | Primary Subsequent Reactions | Controlling Factors | Reference |
|---|---|---|---|---|
| Thermal (Thermolysis) | Singlet and Triplet Nitrenes | Rearrangement, C-H Insertion, Polymerization, Aziridination | Temperature, Solvent, Substrate Structure | rsc.orgresearchgate.netpurdue.edu |
| Photochemical (Photolysis) | Singlet and Triplet Nitrenes | Aziridination, C-H Amination/Amidation, Cycloaddition | Wavelength, Photosensitizers, Substrate Structure | wisc.eduamazonaws.com |
Other Transformative Reactions of Chiral Azides
Chiral azides like this compound are valuable precursors for introducing nitrogen-containing functionalities with stereochemical control. The regioselectivity of their reactions is a critical aspect for their synthetic utility.
One key area is the functionalization of C-H bonds at the benzylic position. Catalyst-controlled C-H functionalization reactions using donor/acceptor carbenes, often catalyzed by dirhodium complexes, allow for high levels of site-selectivity and enantioselectivity. nih.gov While this research often focuses on carbene precursors, the principles of achieving selectivity at a primary benzylic site are relevant. For a molecule like this compound, the benzylic C-H bond is a prime target for such functionalization, potentially allowing for the introduction of other groups while retaining the chiral center's integrity. nih.govacs.org
Furthermore, the azido group itself can direct or influence reactions at other parts of the molecule. In systems like 2-arylazetidines, functionalization can be directed to the ortho-position of the aryl ring or the benzylic position, depending on the reaction conditions and directing groups used. acs.org The lithiation of N-substituted 2-arylazetidines, for example, can occur regioselectively at the benzylic position. acs.org
The reaction of chiral epoxides with nucleophiles demonstrates how regioselectivity can be influenced by both steric and electronic factors at a benzylic position. nih.gov For instance, the nucleophilic attack on (R)-styrene oxide can occur with complete inversion of configuration at the benzylic carbon. nih.gov This highlights the potential for highly regioselective and stereoselective transformations involving the chiral center adjacent to the azide in this compound.
Table 2: Examples of Regioselective Reactions in Related Chiral Systems
| Reaction Type | Substrate Type | Key Findings on Regioselectivity | Reference |
|---|---|---|---|
| C–H Functionalization | Benzylic C-H bonds | Dirhodium catalysts can achieve high site-selectivity for primary benzylic positions. | nih.gov |
| Lithiation | 2-Arylazetidines | Regioselective hydrogen/lithium exchange can occur at the benzylic position. | acs.org |
| Epoxide Ring-Opening | Chiral Styrene Oxide | Nucleophilic attack occurs with high regioselectivity at the benzylic carbon with complete inversion of stereochemistry. | nih.gov |
The azido group, particularly when attached to an aryl system, can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Copper and palladium are the most common transition metals used for these transformations. mdpi.comnih.gov Copper-catalyzed reactions, for instance, are widely used for the synthesis of aryl azides from aryl halides or boronic acids. mdpi.com Conversely, the azido group itself can be transformed. A notable example is the photoredox-mediated dual catalytic system using nickel and ruthenium to couple aryl azides with aryl electrophiles (like iodides, bromides, and chlorides) to form medicinally relevant diarylamines. researchgate.net This reaction proceeds through the formation of a nickel(III) species after the azide loses dinitrogen, followed by reductive elimination to form the C-N bond. researchgate.net
Ruthenium catalysts have also been employed in the azide-alkyne cycloaddition (RuAAC), which can be sensitive to atmospheric oxygen. orgsyn.org Palladium catalysts are effective in various cyclization and functionalization reactions, often involving a directing group to achieve C-H activation and subsequent bond formation. nih.gov While many of these examples focus on the direct transformation of the azide or C-H functionalization on the aryl ring, the presence of the 1-azidoethyl substituent on the chlorobenzene (B131634) ring of the target compound provides a handle for diverse coupling strategies. The chloro-substituent itself is a classic coupling partner in numerous palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization of the aromatic core.
Table 3: Metal-Catalyzed Cross-Coupling Reactions with Aryl Azides
| Catalyst System | Reactants | Product Type | Reaction Name/Type | Reference |
|---|---|---|---|---|
| Ni/Ru (Dual Catalyst) | Aryl Azide + Aryl Halide | Diarylamine | Photoredox/Nickel Cross-Coupling | researchgate.net |
| Copper(I) | Aryl Halide + Sodium Azide | Aryl Azide | Ullmann-type Coupling | mdpi.com |
| Palladium(II) | N-Aryl-2-aminopyridine + Alkyne | N-(2-pyridyl)indole | Annulation | nih.gov |
| Ruthenium | Azide + Alkyne | 1,2,3-Triazole | Azide-Alkyne Cycloaddition (RuAAC) | orgsyn.org |
The azido group is often considered a "masked amine" because it can be readily and chemoselectively converted to a primary amine. masterorganicchemistry.com This transformation is one of the most important cleavage reactions for azides in downstream synthesis.
The reduction of azides to amines is a versatile and widely used reaction. thieme-connect.de It can be achieved under various conditions, offering excellent chemoselectivity. Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Palladium(II) hydroxide (B78521) (Pearlman's catalyst) under a hydrogen atmosphere is a clean and efficient method. masterorganicchemistry.comthieme-connect.de This method is generally mild and tolerates many other functional groups.
Chemical Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or tin(II) chloride can also effect the reduction. masterorganicchemistry.com The Staudinger reaction, using a phosphine like triphenylphosphine (PPh₃) followed by hydrolysis, is another exceptionally mild method for converting azides to amines.
For a chiral substrate like this compound, these reduction methods would yield the corresponding chiral primary amine, (1R)-1-(4-chlorophenyl)ethanamine, a valuable building block for synthesizing chiral ligands, catalysts, and pharmaceuticals. umn.edu The choice of reducing agent is crucial to avoid racemization and ensure compatibility with other functional groups on the molecule, such as the aryl chloride. For example, catalytic transfer hydrogenation is a useful tool for accessing chiral amines. thieme-connect.de
While direct hydrolysis of the C-N azide bond is not a typical reaction, hydrolysis of related functional groups can be synthetically relevant. For instance, the hydrolysis of benzyl (B1604629) halides to benzyl alcohols can be driven by visible light. researchgate.net In the context of the target molecule, the most significant cleavage reaction remains the reduction of the azide to the amine, unlocking a plethora of further synthetic transformations. masterorganicchemistry.comorganic-chemistry.org
Table 4: Common Methods for Azide Reduction to Amines
| Method | Reagents | Key Characteristics | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂/C | Clean, efficient, good functional group tolerance. | masterorganicchemistry.comthieme-connect.de |
| Staudinger Reaction | 1. PPh₃ 2. H₂O | Very mild conditions, high chemoselectivity. | organic-chemistry.org |
| Chemical Reduction | LiAlH₄, NaBH₄, SnCl₂ | Powerful reducing agents; selectivity can be an issue. | masterorganicchemistry.comorganic-chemistry.org |
| Dichloroindium Hydride | InCl₂H | Chemoselective reduction under mild conditions. | organic-chemistry.org |
Applications As Chiral Building Blocks in Complex Molecular Architectures
Synthesis of Chiral Nitrogen-Containing Heterocycles
The azide (B81097) group in 1-[(1R)-1-azidoethyl]-4-chlorobenzene is a prime functional handle for the synthesis of various nitrogen-rich heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. The stereocenter adjacent to the azide is typically retained throughout these transformations, yielding enantioenriched heterocyclic products.
Triazoles: The most prominent reaction involving organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," provides exclusively 1,4-disubstituted triazoles with high efficiency and under mild conditions. d-nb.inforesearchgate.net The reaction of this compound with various terminal alkynes can produce a library of chiral triazoles. nih.govresearchgate.net Ruthenium catalysis can also be employed, sometimes offering complementary regioselectivity to yield 5-halo-1,2,3-triazoles if 1-haloalkynes are used. nih.gov
Pyrroles and Imidazoles: While less direct than triazole synthesis, synthetic routes to chiral pyrroles and imidazoles can be envisioned starting from the amine derived from the reduction of this compound. For instance, the resulting chiral amine can be a key component in multicomponent reactions or cyclization strategies to build these heterocyclic cores. nih.govnih.govcapes.gov.br
Tetrazoles: Tetrazoles are recognized bioisosteres of carboxylic acids and are important in medicinal chemistry. researchgate.net They can be synthesized via the [3+2] cycloaddition of an azide with a nitrile, often catalyzed by Lewis acids or under thermal conditions. nih.govyoutube.com The preservation of chirality has been demonstrated in such syntheses, making this a viable pathway for converting this compound into novel chiral tetrazole derivatives. nih.govnih.gov
| Alkyne/Nitrile Partner | Heterocyclic Product | Reaction Type | Potential Application |
| Phenylacetylene | 1-[1-(4-chlorophenyl)ethyl]-4-phenyl-1H-1,2,3-triazole | CuAAC | Medicinal Scaffolds |
| Propargyl alcohol | {1-[1-(4-chlorophenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | CuAAC | Functional Material Linker |
| Benzonitrile | 1-[1-(4-chlorophenyl)ethyl]-5-phenyl-1H-tetrazole | [3+2] Cycloaddition | Carboxylic Acid Bioisostere |
| Acetonitrile | 1-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-tetrazole | [3+2] Cycloaddition | Pharmaceutical Intermediate |
Role in Total Synthesis of Natural Products and their Analogs
Chiral azides are valuable synthons in the total synthesis of complex natural products and pharmaceuticals. d-nb.infonih.gov They have served as key intermediates in the synthesis of molecules like the antibiotic chloramphenicol. d-nb.info The azide group can be stereoselectively reduced to a primary amine, a common functional group in natural products, or it can be used to install other nitrogen-containing functionalities.
While no major total synthesis has explicitly reported the use of this compound, its structure makes it an ideal precursor for analogs of natural products containing a chiral 1-phenylethylamine (B125046) motif. The 4-chloro substituent provides a site for further modification via cross-coupling reactions, allowing for the creation of diverse analogs that are not accessible from natural sources. nih.gov Its application would follow a strategy of convergent synthesis, where the chiral fragment is prepared and then coupled to other complex intermediates to complete the target molecule. researchgate.net
Precursors for Enantioenriched Pharmaceutical and Bioactive Agents
The structural features of this compound make it an attractive starting material for the synthesis of enantioenriched pharmaceutical agents. d-nb.inforsc.org The chiral amine obtained upon reduction of the azide is a privileged scaffold in medicinal chemistry. Furthermore, the azide itself can be a key part of a bioactive molecule. researchgate.net
Non-canonical amino acids are crucial tools for developing novel peptide-based therapeutics and for studying protein function. Chiral α-azido acids are direct precursors to α-amino acids. acs.org Through a sequence of carboxylation followed by reduction, this compound could be transformed into a novel, unnatural amino acid analog.
Moreover, azide-containing amino acids, such as azidohomoalanine, are used in chemical biology to label and track newly synthesized proteins. nih.gov The azide serves as a bioorthogonal handle for attaching reporter tags via click chemistry. This compound can be used to synthesize peptide mimics or peptidomimetics where the chiral (R)-1-(4-chlorophenyl)ethyl group imparts specific conformational constraints and interactions with biological targets. metu.edu.tr
Chiral azides are established intermediates in the synthesis of antibiotics. d-nb.info The heterocycles derived from this compound, such as triazoles and tetrazoles, are also known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antifungal properties. researchgate.netbeilstein-journals.org For example, 1,2,4-triazole-3-thione hybrids have shown potent antibacterial activity. beilstein-journals.org By first reacting this compound to form a heterocycle and then performing further modifications, novel therapeutic candidates can be developed. The chloro-substituted phenyl ring is a common feature in many drugs, influencing properties like metabolic stability and target binding.
Integration into Supramolecular Systems and Dendritic Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Introducing chirality into these systems can lead to materials with unique optical or catalytic properties. nih.govresearchgate.net this compound can act as a chiral source, where its stereochemical information is transferred to a larger, achiral supramolecular assembly. mdpi.comnih.gov
This is often achieved by covalently attaching the chiral molecule to a larger scaffold, such as a dendrimer or a polymer, via its azide functionality. The azide group is an ideal handle for "clicking" the chiral unit onto alkyne-functionalized dendritic cores. The resulting structure would be a dendrimer decorated with a chiral outer layer, potentially creating chiral pockets or surfaces that could be used for enantioselective recognition or catalysis.
Functionalization of Polymeric Materials and Nanomaterials
The surface modification of polymers and nanomaterials is a powerful strategy to impart new functions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for attaching molecules to material surfaces. nih.govnih.gov By pre-functionalizing a polymer or nanoparticle with alkyne groups, this compound can be covalently and permanently grafted onto the surface. researchgate.netnih.gov
This process allows for the introduction of specific properties:
Chirality: The material surface becomes chiral, which can be exploited for creating enantioselective stationary phases in chromatography or for chiral sensing applications. d-nb.info
Hydrophobicity: The 4-chlorophenyl group increases the hydrophobicity of the surface, which can be used to control wetting properties or interactions with biological media.
Reactivity: The attached molecule can serve as a handle for further functionalization if desired.
| Material Substrate | Functionalization Goal | Resulting Property |
| Alkyne-terminated Poly(ethylene glycol) (PEG) | Create chiral amphiphilic block copolymers | Self-assembly into chiral micelles |
| Alkyne-functionalized Silica Nanoparticles | Develop a chiral stationary phase for HPLC | Enantioselective separation of racemates |
| Alkyne-grafted Polystyrene | Produce a chiral polymer surface | Chiral recognition/sensing |
| Alkyne-coated Gold Nanoparticles | Synthesize chiral plasmonic nanomaterials | Unique chiroptical responses |
Tools for Chemical Biology and Protein Modification
The azide functionality of this compound is a key feature that allows its use as a powerful tool in chemical biology, particularly for protein modification. The azide group is largely inert to the functional groups typically found in biological systems, making it an excellent bioorthogonal handle. This means it can be introduced into a biological environment without reacting nonspecifically.
The primary application of azides in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications. nih.govnih.gov In this process, the azide group of this compound reacts with a terminal alkyne to form a stable triazole linkage. nih.gov
This click chemistry approach can be employed for site-specific protein labeling. nih.govnih.gov By genetically encoding an unnatural amino acid containing an alkyne group into a protein of interest, or by using enzymatic methods to attach an alkyne probe, researchers can create a specific target for the azide-containing molecule. Subsequent reaction with this compound would then covalently attach the 4-chlorophenyl ethyl moiety to the protein at a defined location.
The chiral nature of this compound can introduce a stereospecific element to protein modification. This can be valuable for probing chiral recognition sites on proteins or for inducing specific conformational changes that are dependent on the stereochemistry of the attached label.
Furthermore, aryl azides can be used in photoaffinity labeling. rsc.org Upon irradiation with UV light, the azide group can be converted into a highly reactive nitrene species. This nitrene can then form a covalent bond with nearby amino acid residues, allowing for the identification of binding partners or the mapping of binding sites within a protein. While less specific than click chemistry, this method can provide valuable information about molecular interactions.
The application of chiral azides like this compound in protein modification is a growing area of research. The ability to introduce a chiral, functionalizable handle onto proteins opens up new avenues for studying protein structure and function, developing new diagnostic tools, and creating novel protein-drug conjugates.
Spectroscopic and Chromatographic Methods for Stereochemical and Structural Analysis
Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC, GC)
Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds like "1-[(1R)-1-azidoethyl]-4-chlorobenzene". chiralpedia.com This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). gcms.czsigmaaldrich.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose. nih.govresearchgate.net
In chiral HPLC, a column packed with a chiral stationary phase is used. nih.govnih.gov The choice of CSP and mobile phase is critical for achieving separation. mdpi.comshimadzu.com Polysaccharide-based CSPs, for instance, are widely used and can separate a broad range of chiral compounds. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers. beilstein-journals.org
Similarly, chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov The volatility of the analyte is a prerequisite for GC analysis. The separation mechanism is analogous to chiral HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and the CSP. gcms.cz
Table 1: Chiral Chromatography Parameters for Analysis of Similar Compounds
| Parameter | Chiral HPLC | Chiral GC |
| Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), Macrocyclic antibiotics (e.g., vancomycin) nih.gov | Cyclodextrin derivatives gcms.cznih.gov |
| Mobile Phase | Normal phase (e.g., hexane/ethanol) nih.gov or polar organic (e.g., acetonitrile/methanol) | Inert carrier gas (e.g., helium, hydrogen) |
| Detection | UV-Vis, PDA nih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Key Outcome | Enantiomeric excess (e.e.), Resolution (Rs) nih.gov | Enantiomeric separation and quantification |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "this compound". jchps.comslideshare.netslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgresearchgate.net
In the ¹H NMR spectrum, the chemical shift (δ) of each proton signal indicates its electronic environment. d-nb.info Protons attached to the aromatic ring will appear in the aromatic region, while the protons of the ethyl group will have distinct signals. The coupling between adjacent protons (spin-spin splitting) provides information about the connectivity of the atoms. ethernet.edu.et
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. d-nb.info The chemical shifts of the carbon signals are indicative of their hybridization and proximity to electronegative atoms. For "this compound," distinct signals would be expected for the carbons of the chlorophenyl ring and the azidoethyl side chain. researchgate.net
While standard NMR techniques confirm the connectivity of atoms, advanced methods like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry. d-nb.info For absolute configuration assignment, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric species that are distinguishable by NMR. purechemistry.org
Table 2: Expected NMR Data for 1-azidoethyl-4-chlorobenzene
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H NMR | ||
| Aromatic Protons | 7.0 - 7.5 | Doublets |
| Methine Proton (-CH(N₃)-) | ~4.5 - 5.0 | Quartet |
| Methyl Protons (-CH₃) | ~1.5 - 2.0 | Doublet |
| ¹³C NMR | ||
| Aromatic Carbons | 120 - 140 | |
| Carbon bearing Chlorine | ~130 - 135 | |
| Methine Carbon (-CH(N₃)-) | ~50 - 60 | |
| Methyl Carbon (-CH₃) | ~15 - 25 | |
| Note: These are estimated values and can vary based on the solvent and other experimental conditions. |
Mass Spectrometry Techniques for Molecular Characterization and Functionalization Degree Determination (e.g., MALDI-TOF, LC-ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. acs.org Techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are particularly useful for the characterization of "this compound". nih.gov
LC-ESI-MS combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry. nih.govnih.gov This technique is ideal for analyzing non-volatile and thermally labile compounds. The ESI source ionizes the molecule, and the mass analyzer determines its mass-to-charge ratio (m/z), which corresponds to the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org
MALDI-TOF MS is another soft ionization technique that is well-suited for the analysis of a wide range of molecules. nih.gov In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.gov A characteristic feature of the mass spectra of azido (B1232118) compounds is the facile loss of a nitrogen molecule (N₂), resulting in a fragment ion with a mass 28 Da lower than the molecular ion. researchgate.net This fragmentation pattern can be a diagnostic indicator for the presence of the azide (B81097) group.
Table 3: Mass Spectrometry Data for 1-azidoethyl-4-chlorobenzene
| Technique | Ionization Mode | Expected Molecular Ion (M+H)⁺ (m/z) | Key Fragment Ion (m/z) |
| LC-ESI-MS | Positive | 182.05 | 154.05 ([M-N₂]+H)⁺ |
| MALDI-TOF | Positive | 182.05 | 154.05 ([M-N₂]⁺) |
Optical Rotation and Circular Dichroism Spectroscopy for Chiral Characterization
Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules. libretexts.org
Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.comlibretexts.org The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, and solvent. libretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. masterorganicchemistry.comyoutube.com The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory. libretexts.org
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. cornell.edu The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. purechemistry.org
Table 4: Chiroptical Properties
| Property | Description | Significance for this compound |
| Specific Rotation ([α]) | Measures the rotation of plane-polarized light. libretexts.org | A non-zero value confirms the sample is optically active and not a racemic mixture. The sign (+ or -) and magnitude are characteristic of the (R)-enantiomer. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. purechemistry.org | The CD spectrum provides a fingerprint of the chiral structure and can be used to determine the absolute configuration by comparison with theoretical calculations or related compounds. |
Infrared (IR) Spectroscopy for Azide Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. caltech.edu The azide group (N₃) has a very characteristic and strong absorption band in the IR spectrum, making this technique particularly useful for confirming the presence of this functional group in "this compound". surfacesciencewestern.com
The asymmetric stretching vibration of the azide group typically appears in the region of 2100-2160 cm⁻¹. This absorption is usually sharp and intense, making it a reliable diagnostic peak. surfacesciencewestern.com Other characteristic absorptions for this molecule would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and the C-Cl stretching vibration. docbrown.info
Table 5: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric stretch | 2100 - 2160 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgcornell.eduthieme-connect.de This technique requires a single crystal of the compound. thieme-connect.de
The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice. purechemistry.org By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. thieme-connect.de
For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration without the need for a known chiral reference. thieme-connect.decapes.gov.br The presence of a heavier atom like chlorine in "this compound" can enhance this anomalous scattering, facilitating a more reliable determination of the absolute stereochemistry. thieme-connect.de The result is an unambiguous assignment of the (R) or (S) configuration at the chiral center. purechemistry.orgcapes.gov.br
Computational and Mechanistic Insights into Chiral Azide Chemistry
Theoretical Studies on Reaction Pathways and Selectivity of Azide (B81097) Transformations
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for mapping the potential energy surfaces of chemical reactions involving chiral azides. These studies provide deep insights into transition states, reaction intermediates, and the factors governing stereoselectivity, which are often difficult to probe experimentally.
A significant area of investigation has been the asymmetric catalytic azidation process. nih.govnih.gov For instance, in the asymmetric ring-opening of meso-aziridinium electrophiles with sodium azide, computational analysis has been combined with experimental work to understand the reaction mechanism under hydrogen bonding phase-transfer catalysis (HB-PTC). acs.orgnih.gov Quantum chemical calculations revealed that a chiral bisurea catalyst forms a complex with the azide anion through multiple hydrogen bonds. nih.gov The calculations identified that an "end-on" binding of the azide in a tripodal fashion is energetically favorable. researchgate.net
Computational analysis further informs that the most stable transition state leading to the major enantiomer involves the azide anion attacking from its hydrogen-bonded end. nih.govnih.gov While all hydrogen bonds are retained in the transition state, the bond between the nucleophile and the monodentate part of the urea (B33335) catalyst lengthens significantly as the reaction proceeds. acs.org This detailed modeling of the transition state is critical for explaining the observed enantioselectivity and for the rational design of more effective catalysts. Such theoretical approaches would be directly applicable to understanding the reactivity and predicting the stereochemical outcome of reactions involving 1-[(1R)-1-azidoethyl]-4-chlorobenzene.
Molecular Dynamics Simulations of Azide-Containing Complex Systems
Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing insights into the conformational dynamics and intermolecular interactions of azide-containing compounds in complex environments like solutions or within biological systems. youtube.com A prerequisite for accurate simulations is the development of reliable force field parameters for the functional groups involved. byu.edu Research has been conducted to develop CHARMM parameters for small molecules with terminal azido (B1232118) groups to enable the robust simulation of unnatural amino acids and other azide-containing molecules in proteins. byu.edu
MD simulations have been effectively used to study the molecular mobility of polymers containing azide groups in their side chains. nih.govnih.gov By analyzing the dielectric relaxation spectra and comparing polymers with different side-chain lengths, researchers can understand how slight structural modifications impact the dynamic properties of the material. nih.gov
Furthermore, MD simulations are a powerful tool for modeling enantioselectivity and understanding chiral recognition. researchgate.netnih.gov By running multiple short MD simulations, it is possible to quantify the frequency of catalytically productive conformations for different enantiomers interacting with a catalyst or enzyme. nih.gov This approach has been shown to provide better agreement with experimental results at a lower computational cost compared to single long simulations. nih.gov For a molecule like this compound, MD simulations could be employed to study its interaction with chiral catalysts or biological macromolecules, predicting binding affinities and explaining the basis of chiral recognition at a molecular level. researchgate.net
| Simulation Aspect | Application to Chiral Azides | Key Insights |
| Force Field Parameterization | Development of accurate parameters for the azido group. byu.edu | Enables reliable MD simulations of azide-containing molecules and their interactions. byu.edu |
| Conformational Sampling | Modeling interactions between a chiral azide and a catalyst or enzyme. nih.gov | Quantifies the occurrence of productive near-attack conformations to predict enantioselectivity. nih.gov |
| Chiral Recognition | Simulating the interaction of enantiomers with a chiral stationary phase. researchgate.net | Elucidates the role of hydrogen bonding and other non-covalent interactions in enantioseparation. researchgate.net |
| Polymer Dynamics | Studying the mobility of azide-functionalized polymer chains. nih.gov | Relates chemical structure to the dynamic and material properties of functional polymers. nih.govnih.gov |
Elucidation of Structure-Reactivity Relationships in Chiral Azides
The reactivity of a chiral azide is intrinsically linked to its molecular structure. Elucidating these structure-reactivity relationships allows chemists to predict how a molecule like this compound will behave under various conditions and to design substrates that favor desired reaction pathways.
Studies on allylic azides, for example, have explored the factors that govern their participation in the nih.govnih.gov-sigmatropic rearrangement known as the Winstein rearrangement. nih.gov Computational studies support a mechanism involving a half-chair transition state where five of the six atoms in the C─N─N─N─C core are coplanar. nih.gov The stability of the azide isomer is highly dependent on its structure; for instance, conjugation with an aromatic ring can stabilize a cinnamyl azide, suppressing the rearrangement. nih.gov This principle of electronic stabilization is directly relevant to benzylic azides like the title compound, where the phenyl ring influences the stability and reactivity of the azidoethyl group.
Quantitative structure-activity relationship (QSAR) models provide a computational framework for correlating molecular descriptors with chemical reactivity or biological activity. nih.govnih.gov By analyzing various descriptors (e.g., electronic, steric, and topological), a statistical model can be built to predict the reactivity of new compounds. nih.gov For organosilicon compounds, for example, traditional reactivity scales were found to be insufficient, leading to the development of new multiparameter equations that better describe the inductive effects of substituents. researchgate.net A similar approach could be applied to a series of substituted benzylic azides to develop a predictive model for their reactivity in nucleophilic substitution or cycloaddition reactions.
Investigation of Catalytic Mechanisms in Asymmetric Azidation Processes
The development of catalytic asymmetric methods to synthesize chiral azides is a major focus of modern organic chemistry. rsc.org Investigating the mechanisms of these catalytic processes is key to improving their efficiency and selectivity. nih.govabo.fi
A prominent example is the use of hydrogen bonding phase-transfer catalysis (HB-PTC) for the asymmetric synthesis of β-amino azides from β-chloroamines and sodium azide. acs.orgnih.gov Mechanistic studies, combining kinetics, spectroscopy, and computation, have provided a detailed picture of this process. nih.govresearchgate.net The catalyst, a chiral bisurea, functions by binding the azide anion via hydrogen bonds, which facilitates the transfer of the otherwise insoluble sodium azide into the organic reaction phase. acs.org This catalyst-azide complex then engages the substrate in the enantioselective, turnover-limiting step. nih.gov Kinetic studies have shown that the reaction can be inhibited by the accumulation of sodium chloride, a byproduct, which also interacts with the catalyst. nih.gov The use of a soluble azide source like tetrabutylammonium (B224687) azide in the presence of the chiral catalyst resulted in a racemic product, confirming that the phase-transfer process is essential for enantioinduction. nih.gov
The following table summarizes the optimization of such a reaction, demonstrating how reaction parameters influence the catalytic outcome.
| Entry | Catalyst Loading (mol %) | NaN₃ (equiv.) | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 10 | 1.2 | 20 | >98 | 91.5:8.5 |
| 2 | 5 | 1.2 | 20 | 90 | 91.5:8.5 |
| 3 | 10 | 1.2 | 0 | >98 | 92.5:7.5 |
| 4 | 10 | 1.2 | -20 | 85 | 93.0:7.0 |
| 5 | 10 | 2.4 | -20 | >98 | 93.0:7.0 |
| 6 | 10 | 2.4 | -20 | 74 | 93.5:6.5 |
Data derived from a representative asymmetric azidation of a meso-aziridinium electrophile using a chiral bisurea catalyst. nih.gov
Beyond hydrogen-bond-donating organocatalysts, other systems have been developed. For example, the first iron-catalyzed asymmetric decarboxylative azidation using trimethylsilyl (B98337) azide (TMSN₃) as the azide source has been reported. acs.org This method allows for the enantioselective azidation of hydrocarbon radicals under mild conditions, showcasing the versatility of catalytic approaches to access chiral benzylic azides. acs.org These detailed mechanistic investigations are vital for expanding the scope and utility of asymmetric azidation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
